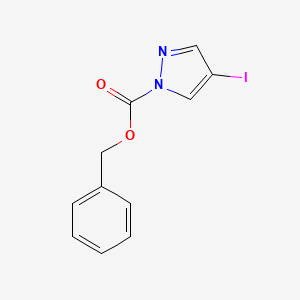

Benzyl 4-iodo-1H-pyrazole-1-carboxylate

Description

Benzyl 4-iodo-1H-pyrazole-1-carboxylate (CAS: 952338-83-9) is a halogenated pyrazole derivative with the molecular formula C₁₁H₉IN₂O₂ and a molecular weight of 328.106 g/mol . Its structure features a pyrazole ring substituted with an iodine atom at the 4-position and a benzyloxycarbonyl group at the 1-position. Key physical properties include:

- Density: 1.7 ± 0.1 g/cm³

- Boiling Point: 417.2 ± 47.0 °C (760 mmHg)

- LogP: 3.24 (indicating moderate lipophilicity)

- Refractive Index: 1.661 .

The iodine substituent enhances its utility in cross-coupling reactions (e.g., Suzuki-Miyaura), while the benzyl group contributes to stability and solubility in organic solvents.

Properties

IUPAC Name |

benzyl 4-iodopyrazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9IN2O2/c12-10-6-13-14(7-10)11(15)16-8-9-4-2-1-3-5-9/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMOBSWZFJWFDMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)N2C=C(C=N2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-iodo-1H-pyrazole-1-carboxylate typically involves the iodination of a pyrazole precursor. One common method includes the reaction of 1-benzyl-1H-pyrazole with iodine in the presence of a base, such as potassium carbonate, to yield the desired product . The reaction is usually carried out in an organic solvent like acetonitrile or dimethylformamide under reflux conditions.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions: Benzyl 4-iodo-1H-pyrazole-1-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the iodine substituent.

Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions:

Substitution Reactions: Typically involve nucleophiles like sodium azide or thiourea in polar solvents.

Oxidation and Reduction: Common oxidizing agents include hydrogen peroxide, while reducing agents may include sodium borohydride.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are often used in cross-coupling reactions.

Major Products Formed: The major products depend on the specific reaction type. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Benzyl 4-iodo-1H-pyrazole-1-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

Industry: Utilized in the production of advanced materials, including polymers and dyes, due to its versatile reactivity.

Mechanism of Action

The mechanism of action of Benzyl 4-iodo-1H-pyrazole-1-carboxylate largely depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodine substituent can facilitate binding interactions through halogen bonding, while the pyrazole ring can participate in hydrogen bonding and π-π stacking interactions .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table compares Benzyl 4-iodo-1H-pyrazole-1-carboxylate with three analogues:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Boiling Point (°C) | LogP | Key Applications |

|---|---|---|---|---|---|---|

| This compound | C₁₁H₉IN₂O₂ | 328.106 | Iodo (C4), Benzyloxycarbonyl (N1) | 417.2 ± 47.0 | 3.24 | Cross-coupling reactions, drug intermediates |

| 1-Benzyl-4-methoxy-1H-pyrazole | C₁₁H₁₂N₂O | 188.226 | Methoxy (C4), Benzyl (N1) | Not reported | ~1.5* | Agrochemicals, ligand synthesis |

| Methyl 4-chloro-3-(dioxaborolan-2-yl)benzoate | C₁₄H₁₈BClO₄ | 296.56 | Chloro (C4), Boronate ester | Not reported | ~2.8* | Suzuki-Miyaura coupling precursors |

*Estimated based on substituent contributions.

Key Observations:

Substituent Effects: The iodine atom in the target compound increases molecular weight and lipophilicity (LogP = 3.24) compared to the methoxy analogue (LogP ~1.5) . This enhances membrane permeability in biological systems and solubility in non-polar solvents. The boronate ester in the methyl benzoate derivative facilitates Suzuki couplings but introduces synthetic complexity compared to the iodine group .

Reactivity :

- The iodine substituent enables nucleophilic aromatic substitution and transition-metal-catalyzed cross-couplings , making it more versatile than methoxy or chloro analogues .

- Boronate esters (e.g., dioxaborolane derivatives) are superior for Suzuki reactions but require stringent anhydrous conditions .

Thermal Stability :

Crystallographic and Structural Insights

Crystallographic data for this compound remains unreported in the provided evidence. In contrast, the methoxy analogue (1-Benzyl-4-methoxy-1H-pyrazole) may exhibit simpler crystallization due to reduced steric bulk.

Biological Activity

Benzyl 4-iodo-1H-pyrazole-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological effects, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

This compound features a pyrazole ring with a benzyl group and an iodine atom at the 4-position. The general formula can be represented as . The synthesis typically involves the reaction of benzyl hydrazine with appropriate carboxylic acid derivatives, often utilizing methods that enhance yield and purity.

Synthesis Methods

Various synthetic routes have been explored, including:

- Cyclocondensation reactions involving hydrazones and carbonyl compounds.

- One-pot synthesis techniques that streamline the process while achieving high yields (up to 82%) .

Biological Activity

This compound exhibits a broad spectrum of biological activities, making it a candidate for further pharmacological evaluation. The following sections detail its key biological properties:

Antimicrobial Activity

Research indicates that pyrazole derivatives, including this compound, possess significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains, including:

- Gram-positive bacteria (e.g., Staphylococcus aureus)

- Gram-negative bacteria (e.g., Escherichia coli)

In vitro assays demonstrated a minimum inhibitory concentration (MIC) indicative of potent antibacterial activity .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In experimental models, it exhibited the ability to reduce inflammation markers significantly, outperforming standard anti-inflammatory drugs like diclofenac sodium .

Anticancer Potential

This compound has shown promise in anticancer studies. Cell-based assays on various cancer cell lines revealed:

- Inhibition of cell proliferation in breast and lung cancer models.

- Induction of apoptosis , which is crucial for cancer treatment strategies .

The biological activity of this compound can be attributed to its interaction with specific biological targets. Molecular docking studies suggest that it binds effectively to enzymes involved in inflammatory pathways and cancer cell metabolism. Notably, it has been identified as a potential inhibitor of alcohol dehydrogenase, which plays a role in ethanol metabolism .

Pharmacokinetics

Pharmacokinetic studies indicate favorable absorption characteristics for this compound:

- High intestinal absorption and permeability through biological membranes.

- Low likelihood of being a substrate for P-glycoprotein, suggesting minimal drug-drug interactions .

Case Studies

Several case studies have highlighted the therapeutic potential of pyrazole derivatives:

- Case Study on Antibacterial Activity : A study evaluated the efficacy of various pyrazole derivatives against multi-drug-resistant bacterial strains, concluding that benzyl 4-iodo-1H-pyrazole showed superior activity compared to traditional antibiotics.

- Anti-inflammatory Effects : In an animal model of arthritis, treatment with benzyl 4-iodo-1H-pyrazole resulted in significant reduction in joint swelling and pain compared to control groups.

- Anticancer Studies : Clinical trials are ongoing to assess the efficacy of this compound in combination therapies for treating specific cancers, with preliminary results indicating improved outcomes when used alongside established chemotherapeutics.

Q & A

Basic: What synthetic methodologies are recommended for preparing Benzyl 4-iodo-1H-pyrazole-1-carboxylate, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves cyclocondensation of hydrazine derivatives with carbonyl-containing precursors. For example:

- Step 1 : React ethyl acetoacetate with iodinating agents (e.g., NIS or I₂) to introduce iodine at the 4-position of the pyrazole ring.

- Step 2 : Protect the pyrazole nitrogen using a benzyl carboxylate group via nucleophilic substitution or coupling reactions.

- Optimization : Control temperature (60–80°C) and solvent polarity (e.g., DMF or THF) to enhance regioselectivity. Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high purity (>95%) .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., iodine substitution at C4) and benzyl ester integration.

- X-ray Crystallography : Resolve ambiguities in molecular geometry using programs like SHELXL for refinement. For example, bond angles around the iodine atom can be validated against Cambridge Structural Database (CSD) entries .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (expected [M+H]⁺: ~357.03 g/mol).

Basic: What safety protocols are essential when handling this compound?

Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Use fume hoods due to potential volatile byproducts.

- Storage : Keep in amber glass vials at 2–8°C, away from oxidizers (e.g., peroxides) to prevent decomposition .

Advanced: How does the iodine substituent influence the compound’s reactivity in cross-coupling reactions?

Answer:

The C–I bond facilitates Sonogashira or Suzuki–Miyaura couplings for functionalization:

- Catalytic Systems : Use Pd(PPh₃)₄ (2–5 mol%) with CuI co-catalyst in THF.

- Reactivity Trends : Iodine’s large atomic radius enhances oxidative addition kinetics compared to bromo/chloro analogs. Monitor steric hindrance from the benzyl group using DFT calculations .

Advanced: How can structural data discrepancies (e.g., bond lengths or angles) be resolved during crystallographic analysis?

Answer:

- Software Tools : Refine data with SHELXL by adjusting occupancy parameters and thermal displacement factors.

- Validation : Cross-check against Mercury CSD 2.0 ’s packing similarity module to identify outliers in intermolecular interactions (e.g., π-stacking distances). Example: A reported C–I bond length of 2.10 Å should align with CSD averages (2.09–2.13 Å) .

Advanced: What computational approaches predict the electronic properties of this compound?

Answer:

- DFT Calculations : Use Gaussian09 with B3LYP/6-311G(d,p) basis sets to map HOMO-LUMO gaps. The iodine atom lowers the LUMO energy, enhancing electrophilicity.

- Molecular Electrostatic Potential (MEP) : Visualize charge distribution to predict nucleophilic attack sites (e.g., C5 of pyrazole) .

Advanced: How does the benzyl carboxylate group affect the compound’s stability under basic conditions?

Answer:

- Hydrolysis Studies : In aqueous NaOH (pH >10), the ester hydrolyzes to 4-iodo-1H-pyrazole-1-carboxylic acid. Monitor via HPLC (C18 column, 0.1% TFA in H₂O/MeCN).

- Stabilization Strategies : Add sterically hindered bases (e.g., DIPEA) to slow degradation. Compare kinetics with tert-butyl analogs (e.g., tert-butyl 4-iodo-1H-pyrazole-1-carboxylate) .

Advanced: What strategies mitigate regiochemical ambiguity during pyrazole iodination?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.